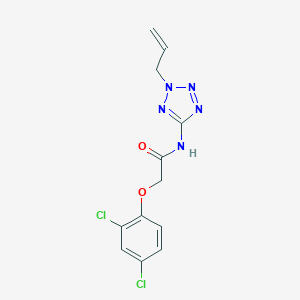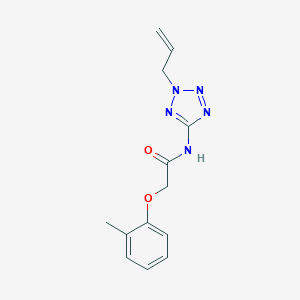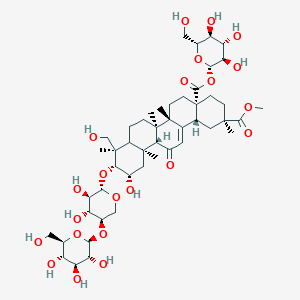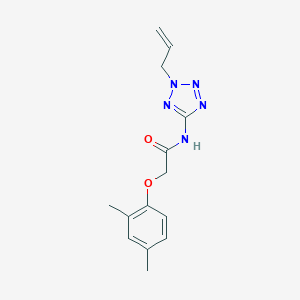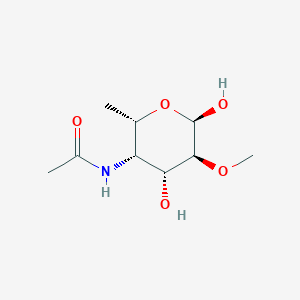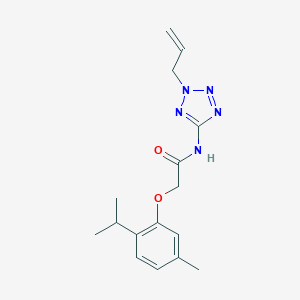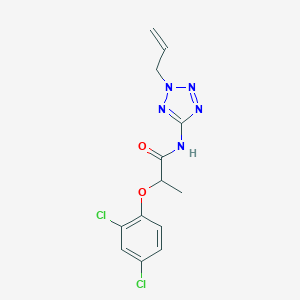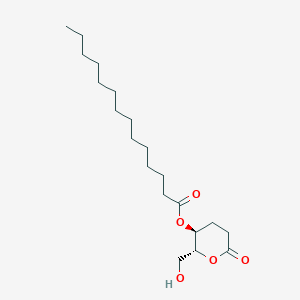
4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone (TDL) is a synthetic compound that has been extensively studied for its biochemical and physiological effects. TDL is a lactone derivative of gluconic acid, and its chemical structure is similar to that of acyl-homoserine lactones (AHLs), which are signaling molecules used by bacteria for quorum sensing. Due to its similarity to AHLs, TDL has been used as a tool to study bacterial communication and biofilm formation.
Mécanisme D'action
4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone disrupts bacterial quorum sensing by binding to the AHL receptor and preventing the receptor from binding to AHLs. This prevents the bacteria from detecting the presence of other bacteria and inhibits the expression of virulence factors and biofilm formation.
Effets Biochimiques Et Physiologiques
4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone has been shown to have various biochemical and physiological effects, including the inhibition of bacterial growth, the disruption of bacterial quorum sensing, and the inhibition of biofilm formation. 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone has also been shown to have anti-inflammatory effects, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone in lab experiments include its ability to disrupt bacterial quorum sensing and inhibit biofilm formation, which are important factors in bacterial pathogenesis. However, the limitations of using 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are various future directions for the study of 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone, including:
1. The development of 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone analogs with improved efficacy and reduced toxicity.
2. The investigation of 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone's potential therapeutic applications, particularly in the treatment of bacterial infections and inflammation.
3. The study of 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone's effects on other bacterial species and its potential use in the development of new antimicrobial agents.
4. The investigation of 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone's effects on eukaryotic cells and its potential use in cancer research.
In conclusion, 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone is a synthetic compound that has been extensively studied for its biochemical and physiological effects. 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone has been shown to disrupt bacterial quorum sensing and inhibit biofilm formation, making it a valuable tool for the study of bacterial pathogenesis. Further research is needed to fully understand 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone's mechanism of action and its potential therapeutic applications.
Méthodes De Synthèse
4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone can be synthesized by the reaction of gluconic acid lactone with tetradecanoic acid in the presence of a catalyst. The reaction yields 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone as a white crystalline solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone has been used in various scientific research applications, including the study of bacterial communication and biofilm formation. 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone has been shown to disrupt quorum sensing in Pseudomonas aeruginosa, a pathogenic bacterium that is known to cause infections in humans. 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone has also been shown to inhibit biofilm formation in various bacterial species, including Escherichia coli and Staphylococcus aureus.
Propriétés
Numéro CAS |
153764-21-7 |
|---|---|
Nom du produit |
4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone |
Formule moléculaire |
C13H21N5O2 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
[(2R,3S)-2-(hydroxymethyl)-6-oxooxan-3-yl] tetradecanoate |
InChI |
InChI=1S/C20H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(22)24-17-14-15-20(23)25-18(17)16-21/h17-18,21H,2-16H2,1H3/t17-,18+/m0/s1 |
Clé InChI |
CYZQSJDYZVYMPX-ZWKOTPCHSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)O[C@H]1CCC(=O)O[C@@H]1CO |
SMILES |
CCCCCCCCCCCCCC(=O)OC1CCC(=O)OC1CO |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OC1CCC(=O)OC1CO |
Synonymes |
4-O-C14-DDGL 4-O-tetradecanoyl-2,3-dideoxyglucono-1,5-lactone 4-O-tetradecanoyl-2,3-dideoxyglucono-1,5-lactone, (L)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)

![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)
![2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B235169.png)
